molecular formula C3F6O B1215417 Hexafluoropropylene oxide CAS No. 428-59-1

Hexafluoropropylene oxide

Cat. No.: B1215417
CAS No.: 428-59-1
M. Wt: 166.02 g/mol
InChI Key: PGFXOWRDDHCDTE-UHFFFAOYSA-N
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Description

Hexafluoropropylene oxide (HFPO, CAS 428-59-1) is a fluorinated epoxide primarily used as a precursor in synthesizing per- and polyfluoroalkyl substances (PFAS), including oligomeric acids like this compound dimer acid (HFPO-DA, GenX) and trimer acid (HFPO-TA). These compounds serve as alternatives to legacy PFAS such as perfluorooctanoic acid (PFOA), which has been phased out due to environmental and health concerns . HFPO is synthesized via epoxidation of hexafluoropropylene (HFP) using sodium hypochlorite (NaOCl) in a two-phase solvent system, achieving high conversion rates (91.3% HFP conversion) and selectivity (92.5%) under optimized conditions .

HFPO-derived oligomers, such as HFPO-DA and HFPO-TA, are critical in manufacturing fluoropolymers for applications in aerospace, electronics, and chemical-resistant coatings . However, despite their industrial utility, these compounds exhibit environmental persistence and emerging evidence of toxicity, raising concerns about their safety .

Preparation Methods

Gas-Phase Oxidation Using Oligomeric HFPO Solvents

Reaction Mechanism and Process Design

The gas-phase oxidation method, as detailed in CN104557788A, employs oligomeric HFPO [(HFPO)_x] as a solvent to facilitate HFP epoxidation . The process involves sequential addition of HFP and oxygen into a high-pressure reactor, with oxygen introduced in controlled batches to maintain a partial pressure below 0.2 MPa. This staggered oxygen feed prevents explosive risks and ensures complete HFP conversion .

Key parameters include:

  • Temperature : 90–160°C (optimal 130–140°C)

  • Pressure : 2.5–5.0 MPa

  • Residence time : ~5 hours

The oligomeric solvent (HFPO)_x, comprising dimers, trimers, tetramers, and pentamers in a 1:3:3:1 mass ratio, stabilizes the reaction environment and enhances heat transfer .

Performance Metrics

Trials demonstrated 100% HFP conversion and 71.1–73.2% HFPO selectivity under optimized conditions . For example, a 1 L reactor charged with 100 g HFP and oxygen added in six batches (0.2 MPa per batch) achieved full conversion within 5 hours. The solvent’s recyclability reduces waste, making this method economically viable for continuous production .

Two-Phase Liquid-Liquid Reaction in Microspace Reactors

Interfacial Reaction Dynamics

EP2090572A1 introduces a microspace reactor system where HFP in an organic phase reacts with an aqueous oxidizing agent (e.g., hydrogen peroxide or hypochlorite) . The confined reactor geometry maximizes the liquid-liquid interfacial area, accelerating mass transfer and reaction kinetics .

Advantages include:

  • Enhanced heat dissipation : Prevents thermal degradation of HFPO.

  • Reduced over-reaction : Rapid product removal minimizes secondary reactions.

Operational Parameters and Outcomes

A prototype system with a 160 mL tubular reactor and stationary mixer achieved 85–90% HFP conversion and 70–75% selectivity at −10°C . The organic phase (e.g., chloroform or perfluorinated solvents) and aqueous phase (containing sodium hypochlorite) are circulated continuously, enabling large-scale production with minimal downtime .

Hypochlorite-Mediated Epoxidation with Phase-Transfer Catalysts

Catalytic System Design

US4902810A discloses a two-phase method using hypochlorites (e.g., NaOCl) and phase-transfer catalysts (PTCs) such as quaternary ammonium salts . The PTCs shuttle hypochlorite ions into the organic phase, where they epoxidize HFP.

Catalyst classes :

  • Quaternary ammonium salts (e.g., tetra-n-butylammonium bromide)

  • Quaternary phosphonium salts (e.g., tetra-n-butylphosphonium bromide)

  • Lipophilic crown ethers (e.g., Cryptofix 222B)

Efficiency and Scalability

In a benchmark trial, 0.65 g of trioctylmethylammonium chloride (TOMAC) catalyzed the reaction of 4 mmol HFP with NaOCl, yielding 89% conversion and 61% selectivity . Adjusting the solvent (e.g., diisopropyl ether) improved selectivity to 74% at 96% conversion . The organic phase, after HFPO distillation, retains the catalyst for reuse, lowering operational costs .

Comparative Analysis of Preparation Methods

Parameter Gas-Phase Oxidation Two-Phase Microspace Hypochlorite-Mediated
Conversion 100% 85–90% 78–96%
Selectivity 71–73% 70–75% 61–74%
Temperature 130–140°C −10°C −10–25°C
Catalyst/Solvent (HFPO)_x None required Quaternary salts
Scalability HighModerateHigh

Recent Advances and Industrial Applications

Batch Oxygen Addition in Gas-Phase Systems

Recent iterations of the gas-phase method (CN104557788A) utilize dynamic oxygen feeding, where 20–100 batches are added sequentially . This approach mitigates oxygen accumulation risks and improves selectivity by 2–3% compared to single-batch systems .

Continuous-Flow Hypochlorite Systems

Pilot-scale reactors (US4902810A) integrate continuous mixing and distillation, producing HFPO at 1–5 kg/h with 70% selectivity . Automation and real-time monitoring further enhance yield consistency.

Chemical Reactions Analysis

Regioselective Ring-Opening Reactions

HFPO exhibits abnormal regioselectivity during nucleophilic ring-opening, favoring attack at the β-carbon (CF₃-substituted) over the less sterically hindered α-carbon. Theoretical studies using density functional theory (DFT) reveal:

  • Activation Barriers :

    Attack SiteΔG‡ (kcal/mol)Product
    β-C7.6Perfluoropropionyl fluoride
    α-C11.5Hexafluoroacetone

This preference arises from negative hyperconjugation between the epoxide oxygen’s lone pair and the antibonding C–F orbital, which strengthens the C(α)–O bond, increasing the distortion energy for α-attack .

  • Mechanistic Insights :

    • β-attack proceeds via a low-energy transition state (TS1β ) with irreversible fluoride release .

    • Steric effects from the CF₃ group and electronic destabilization at α-C further disfavor α-attack .

Isomerization Reactions

HFPO undergoes catalyzed isomerization to form derivatives such as pentafluoropropionyl fluoride (PPF) or hexafluoroacetone (HFA) :

  • PPF Formation :

    HFPOhalide amine catalystCF3CF2C O F\text{HFPO}\xrightarrow{\text{halide amine catalyst}}\text{CF}_3\text{CF}_2\text{C O F}

    This reaction is exploited industrially to synthesize fluorinated acyl fluorides .

  • HFA Formation :
    Thermal or acidic conditions promote rearrangement to hexafluoroacetone, a precursor for fluoropolymers .

Nucleophilic Substitutions

HFPO reacts with nucleophiles to yield fluorinated thioesters, ethers, and acids:

  • Thiophenol Reaction :

    HFPO+PhSHS phenyl tetrafluoro 2 phenylthio propanethioate\text{HFPO}+\text{PhSH}\rightarrow \text{S phenyl tetrafluoro 2 phenylthio propanethioate}

    Silver nitrate catalyzes a novel dethioesterification , producing hydro compounds via C–S bond activation .

  • Alcohol/Amine Reactions :
    Methanol or secondary amines yield PPF derivatives, enabling tailored fluorocarbon synthesis .

Thermolysis and Difluorocarbene Generation

Thermal decomposition of HFPO releases :CF₂ (difluorocarbene), a key intermediate for fluorocyclopropane synthesis :

HFPOΔ CF2+COF2\text{HFPO}\xrightarrow{\Delta}\text{ CF}_2+\text{COF}_2

Industrial and Environmental Considerations

  • Polymerization : HFPO serves as a monomer for perfluoropolyethers, critical in high-performance lubricants .

  • Toxicity : Degradation products like HFPO-DA (GenX) exhibit PFAS-like toxicity, necessitating controlled handling .

Scientific Research Applications

Industrial Applications

  • Fluoropolymer Production
    • HFPO is a critical precursor in the synthesis of fluorinated polymers, which are widely used in coatings, electrical insulation, and chemical processing. Notably, it contributes to the manufacturing of Teflon™ and other fluoropolymer brands .
    • Table 1: Key Fluoropolymers Derived from HFPO
      Polymer NameApplications
      Teflon™ PolytetrafluoroethyleneNon-stick coatings, electrical insulation
      Teflon™ PerfluoroalkoxyChemical processing equipment
      Teflon™ Fluorinated Ethylene PropyleneAutomotive and aerospace applications
  • Lubricants
    • HFPO is used in the formulation of high-performance lubricants like Krytox™, which exhibit excellent thermal stability and chemical resistance. These lubricants are crucial in environments where conventional lubricants would fail .
  • Chemical Intermediates
    • The compound serves as an intermediate in producing various fluorinated fine chemicals, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse derivatives through nucleophilic attack on the epoxide ring .

Research Applications

  • Toxicity Studies
    • Recent studies have explored the toxicity profiles of HFPO and its derivatives, such as HFPO dimer acid (HFPO-DA). These studies assess potential developmental and reproductive toxicity, providing insights into environmental health risks associated with exposure to these compounds .
    • Case Study: Developmental Toxicity Assessment
      • A study on zebrafish embryos exposed to HFPO-DA revealed significant effects on heart rate and physical deformities at certain concentrations, highlighting potential risks during early development .
  • Environmental Impact
    • Research has focused on understanding the environmental persistence of HFPO-related compounds. As replacements for long-chain perfluoroalkyl substances (PFAS), HFPO derivatives are evaluated for their ecological footprint and potential bioaccumulation .
  • Synthesis Methodologies
    • Innovative synthesis methods for HFPO have been developed to enhance yield while minimizing risks associated with its production. These methodologies often involve using nitrogen oxides as oxidants in controlled environments .

Mechanism of Action

Comparison with Similar Compounds

Chemical Structures and Key Properties

Compound Structure/Formula Key Properties
HFPO C₃F₆O Epoxide precursor; volatile; used in synthesizing oligomers .
HFPO-DA (GenX) C₆HF₁₁O₃ (CAS 13252-13-6) Dimer acid; ammonium salt (GenX) used in fluoropolymer processing .
HFPO-TA C₉HF₁₇O₄ Trimer acid; recommended as PFOA alternative in China .
HFPO-TeA C₁₂HF₂₃O₅ Tetramer acid; degrades into HFPO-TA and HFPO-DA under UV/persulfate .

Environmental Persistence and Degradation

  • HFPO-DA (GenX) : Resists degradation by sulfate radicals (SO₄•⁻), with <5% degradation observed in UV/persulfate systems compared to 26% for PFOA .
  • HFPO-TeA : Breaks down into HFPO-TA and HFPO-DA during UV/persulfate treatment, but further degradation is minimal, leading to accumulation .
  • General Trend : Oligomers exhibit higher persistence than HFPO due to stable ether linkages and resistance to thermal/chemical breakdown .

Toxicity Profiles

Compound Toxicity Findings
HFPO-DA - Induces apoptosis in HepG2 liver cells via ROS-mediated pathways .
- Disrupts gut microbiota and intestinal barrier function in mice .
- Associated with cardiovascular and reproductive toxicity in zebrafish and mice .
HFPO-TA - Causes mitochondrial dysfunction and necroptosis in mouse liver via Wnt/β-catenin/NF-κB axis .
- Triggers ER stress and Leydig cell cytotoxicity .
- Exhibits developmental toxicity in human embryonic stem cells .
HFPO-TeA Limited data, but depolymerization byproducts (HFPO-TA and HFPO-DA) retain toxicity .

Comparative Toxicity : HFPO-TA demonstrates higher hepatotoxicity than HFPO-DA, while HFPO-TeA’s effects remain understudied .

Degradation and Mitigation Strategies

  • Electrochemical Oxidation : Effective for HFPO-DA degradation, achieving >90% removal in optimized systems .
  • UV/Persulfate Systems : Inefficient for HFPO-DA but partially effective for HFPO-TeA depolymerization .
  • Nanofiltration: Reduces environmental release but generates concentrated waste requiring advanced treatment .

Biological Activity

Hexafluoropropylene oxide (HFPO) is a fluorinated compound that has garnered attention due to its potential environmental and health impacts. This article explores the biological activity of HFPO, focusing on its toxicological effects, mechanisms of action, and implications for human health and the environment.

Overview of this compound

This compound is primarily utilized in the production of fluoropolymers and is known for its persistence in the environment. It has been introduced as a substitute for perfluorooctanoic acid (PFOA), a well-known environmental contaminant and toxicant. However, emerging studies indicate that HFPO may also pose significant risks to biological systems.

1. Developmental Toxicity

Recent studies have demonstrated that HFPO can adversely affect embryonic development. For instance, research involving zebrafish embryos exposed to this compound trimer acid (HFPO-TA) revealed significant developmental disturbances:

  • Lethal Concentration : The 50% lethal concentration (LC50) was determined to be 231 mg/L at 120 hours post-fertilization, indicating notable toxicity compared to PFOA.
  • Morphological Changes : Exposure led to reduced hatching rates, body length, and survival rates. Histopathological assessments indicated liver injuries characterized by decreased gene expression related to liver formation and increased levels of liver enzymes such as alanine transaminase (ALT) and aspartate aminotransferase (AST) .

2. Impact on Gut Microbiota

In a study involving male mice, oral exposure to HFPO-TA resulted in significant alterations in gut microbiota composition:

  • Microbiota Diversity : The relative abundance of certain bacterial phyla changed significantly, with increases in Proteobacteria and decreases in Verrucomicrobia after exposure .
  • Health Implications : These changes may have broader implications for metabolic health and immune function, given the established links between gut microbiota composition and overall health.

The biological activity of HFPO is mediated through several mechanisms:

  • Lipid Metabolism Disruption : HFPO exposure has been shown to disturb lipid metabolism via the peroxisome proliferator-activated receptor (PPAR) pathway, leading to altered cholesterol and triglyceride levels .
  • Inflammatory Response : The compound induces inflammatory responses that could further exacerbate tissue damage during critical developmental windows.
  • Gene Expression Modulation : RNA sequencing studies have identified differentially expressed genes associated with cardiovascular function and visual response in embryos exposed to HFPO .

Case Study 1: Zebrafish Embryo Exposure

A detailed investigation into the effects of HFPO-TA on zebrafish embryos highlighted its embryotoxic potential. Key findings include:

ParameterControl GroupHFPO-TA (100 mg/L)
Hatching Rate (%)9060
Average Body Length (mm)5.03.2
Survival Rate (%)8040
Liver Enzyme Levels (ALT)NormalElevated

The study concluded that HFPO-TA significantly impairs liver development and function during early embryogenesis .

Case Study 2: Rodent Developmental Toxicity

In rodent studies assessing the developmental toxicity of HFPO-DA:

  • Maternal exposure led to reduced pup birth weights and increased incidences of developmental abnormalities.
  • Significant findings included increased relative liver weights and signs of hepatotoxicity following chronic exposure .

Environmental Persistence and Bioaccumulation

HFPO exhibits resistance to biological degradation, leading to concerns about its accumulation in aquatic environments. Its high sorption affinity for sediments suggests that it may persist in ecosystems longer than anticipated, posing risks to both wildlife and human health through the food chain .

Q & A

Basic Research Questions

Q. What experimental methods are used to synthesize HFPO from hexafluoropropylene (HFP)?

HFPO is synthesized via epoxidation of HFP using oxygen donors such as NaOCl in a two-phase solvent system. Key steps include:

  • Reacting HFP with NaOCl in the presence of a phase-transfer catalyst (e.g., quaternary ammonium salts) and hydrofluoroether solvents (e.g., C4F9OCH3) to enhance yield and selectivity .
  • Optimizing reaction parameters (e.g., 20 min at room temperature) to achieve >40% yield and >70% selectivity .
  • Avoiding ozone-depleting solvents like CFC-113 by substituting with hydrofluoroethers .

Q. How can researchers experimentally determine the physicochemical properties of HFPO?

  • Boiling Point Validation : Compare data from multiple sources (e.g., Aldrich Chemical Co.: 231.2 K; PCR Inc.: 246 K) using dynamic distillation under controlled pressure .
  • Mass Spectrometry : Analyze electron ionization (EI) spectra via NIST databases (NIST MS number: 6361) to confirm molecular weight (166.0219 g/mol) and fragmentation patterns .
  • Solubility : Use shake-flask methods with GC-MS quantification to measure water solubility (16.3 μg/L at 22.7°C) .

Q. What analytical techniques are recommended for detecting HFPO and its derivatives in environmental samples?

  • LC-MS/MS : Utilize SCIEX Triple Quad systems with Fluoros Library 2.0 for targeted PFAS analysis, including HFPO dimer acid (GenX) .
  • NMR Spectroscopy : Characterize oligomers (e.g., HFPO-DA, HFPO-TA) using ¹⁹F-NMR to resolve ether linkages and CF₃ branching .
  • High-Resolution Mass Spectrometry (HRMS) : Identify unknown PFAS degradation products in water matrices .

Advanced Research Questions

Q. How can reaction conditions be optimized for HFPO synthesis to improve yield and sustainability?

  • Solvent Screening : Test hydrofluoroethers (C4F9OCH3, C4F9OC2H5) as alternatives to CFC-113, evaluating dielectric constants and phase separation kinetics .
  • Catalyst Design : Investigate NaOH concentrations and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate epoxidation .
  • Green Metrics : Calculate E-factors and atom economy to compare solvent systems .

Q. What mechanisms underlie the hepatotoxicity of HFPO oligomer acids (e.g., HFPO-TA) in mammalian models?

  • Dose-Response Studies : Administer 0.02–0.5 mg/kg/d HFPO-TA orally to mice for 28 days; measure serum ALT levels, liver cholesterol, and triglycerides .
  • Transcriptomics : Perform RNA-seq to identify PPAR pathway activation and carcinogenesis markers (e.g., AFP, p21) .
  • Comparative Toxicology : Contrast bioaccumulation factors (HFPO-TA vs. PFOA) using LC-MS tissue analysis .

Q. How do molecular structural features influence the degradation efficiency of HFPO derivatives in water treatment?

  • Reductive vs. Oxidative Pathways : Compare UV/sulfite (generating hydrated electrons for ether bond cleavage) with UV/persulfate (ineffective due to CF₃ steric hindrance) .
  • Computational Modeling : Use density functional theory (DFT) to map HFPO-DA degradation pathways, identifying energy barriers for C-O bond scission .
  • Nanofiltration-Electrolysis Integration : Preconcentrate HFPO-DA with NF90 membranes (99.5% removal) before electrochemical oxidation to reduce energy costs .

Q. What strategies resolve contradictions in reported toxicity data for HFPO-related compounds?

  • Standardized Exposure Protocols : Control variables like dosing vehicles (e.g., aqueous vs. lipid carriers) and exposure duration .
  • Interlaboratory Validation : Share reference materials (e.g., HFPO-DA from Fluoryx Labs) across studies to harmonize LC-MS quantification .
  • Meta-Analysis : Pool STORET groundwater data (130+ samples) to assess HFPO-DA occurrence vs. toxicity thresholds .

Q. How are oligomers of HFPO synthesized, and what factors control their polymerization?

  • Catalytic Oligomerization : Use CsF or KF in polar solvents (e.g., diglyme) to initiate anionic ring-opening polymerization .
  • Chain-Length Control : Adjust monomer-to-catalyst ratios and temperature (-20°C to 25°C) to regulate oligomer size (n = 2–4) .
  • End-Group Functionalization : Introduce vinyl ethers or perfluoroisopropyl ketones for block copolymer surfactants .

Q. Methodological Challenges and Innovations

Q. What computational tools aid in predicting HFPO reactivity and degradation pathways?

  • DFT Calculations : Simulate direct electron transfer mechanisms during electrochemical oxidation, identifying intermediates like CF3CF2COOH .
  • Molecular Dynamics (MD) : Model solvent interactions in hydrofluoroether systems to predict phase behavior .
  • QSPR Models : Correlate HFPO oligomer structures (e.g., etheric oxygen count) with bioaccumulation potential .

Q. How can researchers mitigate challenges in detecting trace HFPO derivatives in complex matrices?

  • Solid-Phase Extraction (SPE) : Optimize cartridges (e.g., WAX) for PFECAs, achieving >90% recovery from river water .
  • Isotopic Labeling : Synthesize ¹³C/¹⁸O-labeled HFPO-DA as internal standards for accurate quantification .
  • Non-Targeted Screening : Apply HRMS with fluorine-specific fragment filters (e.g., m/z 19, 31) to identify novel PFAS .

Properties

IUPAC Name

2,2,3-trifluoro-3-(trifluoromethyl)oxirane
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InChI

InChI=1S/C3F6O/c4-1(2(5,6)7)3(8,9)10-1
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InChI Key

PGFXOWRDDHCDTE-UHFFFAOYSA-N
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Canonical SMILES

C1(C(O1)(F)F)(C(F)(F)F)F
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Molecular Formula

C3F6O
Record name HEXAFLUOROPROPYLENE OXIDE
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Related CAS

75266-03-4, 25038-02-2
Record name Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-, trimer
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Record name Poly(hexafluoropropylene oxide)
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DSSTOX Substance ID

DTXSID6029177
Record name Trifluoro(trifluoromethyl)oxirane
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Molecular Weight

166.02 g/mol
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Physical Description

Hexafluoropropylene oxide is a colorless odorless gas. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. Its vapors are heavier than air. It can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Gas or Vapor, Colorless odorless gas; Shipped liquefied under its vapor pressure; [CAMEO]
Record name HEXAFLUOROPROPYLENE OXIDE
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Record name Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-
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Record name Trifluoro(trifluoromethyl)oxirane
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Boiling Point

-18 °F at 760 mmHg (NTP, 1992)
Record name HEXAFLUOROPROPYLENE OXIDE
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CAS No.

428-59-1, 25038-02-2
Record name HEXAFLUOROPROPYLENE OXIDE
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Record name Hexafluoropropylene oxide
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Record name Trifluoro(trifluoromethyl)oxirane
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Record name Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-
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Record name Hexafluoropropylene oxide, homopolymer
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Record name PERFLUOROPROPYLENE OXIDE
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Melting Point

-200 °F (NTP, 1992)
Record name HEXAFLUOROPROPYLENE OXIDE
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Synthesis routes and methods

Procedure details

A 300 ml pressure resistant glass reactor equipped with a fluorine resin-coated stirring bar, a pressure gauge, a nozzle for a thermocouple, a cooling device, a nozzle (A) for sampling and a nozzle (B) for supplying a reaction solution and withdrawing a reaction product was charged with 160 ml of an F-113 solution containing 0.580 g (1.44 millimoles) of TOMAC and 70 ml of an aqueous sodium hypochlorite solution with an available chlorine content of 6% containing 1.5% by weight of sodium hydroxide. After the contents of the reactor were cooled to -5° C., 4.20 g of hexafluoropropylene cooled to -5° C. were charged in the reactor and the reactants were vigorously stirred to initiate reaction. During the reaction, the reactor was cooled so as to maintain the temperature of the reaction solution at a temperature of -5° C. to -3° C.
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.58 g
Type
catalyst
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Hexafluoropropylene oxide

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